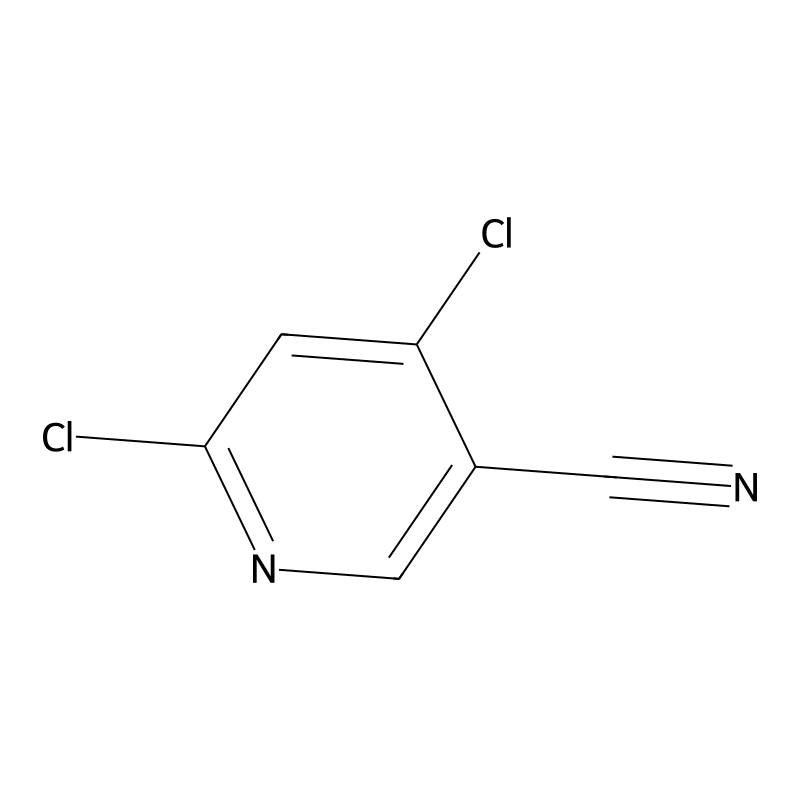

4,6-Dichloronicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

- Synthesis: Studies have documented various methods for synthesizing 4,6-DCN, including using commercially available starting materials and applying different reaction conditions. []

- Characterization: Researchers have employed various techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, to determine the structure and properties of 4,6-DCN. []

4,6-Dichloronicotinonitrile is a halogenated derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 173.00 g/mol. This compound is typically encountered as a solid and is notable for its reactivity, particularly in nucleophilic substitution reactions due to the presence of halogen substituents, which enhance its electrophilic character .

Research indicates that 4,6-Dichloronicotinonitrile exhibits significant biological activity. It has been studied for its potential as an agrochemical, particularly in the development of insecticides and herbicides with low phytotoxicity. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies .

The synthesis of 4,6-Dichloronicotinonitrile can be achieved through several methods:

- From 2,6-Dichloronicotinamide: This method involves treating 2,6-Dichloronicotinamide with phosphorus oxychloride under reflux conditions .

- Nucleophilic Substitution: The compound can be synthesized by reacting 2-chloronicotinonitrile with malononitrile in the presence of a base like triethylamine .

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for regioselective modifications that can introduce various functional groups at specific positions on the pyridine ring .

4,6-Dichloronicotinonitrile serves multiple applications:

- Pharmaceutical Intermediate: It is utilized in the synthesis of various medicinal compounds and drugs due to its reactive nature and ability to form diverse derivatives .

- Agrochemical Development: The compound is being explored for its potential use in developing new agrochemicals that target pests while minimizing environmental impact .

Studies on 4,6-Dichloronicotinonitrile have highlighted its interactions with various biological targets. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes. This inhibition could lead to significant implications in pharmacokinetics and drug-drug interactions .

Several compounds share structural similarities with 4,6-Dichloronicotinonitrile. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2,4-Dichloro-5-(chloromethyl)pyridine | 0.83 | Contains a chloromethyl group enhancing reactivity |

| 2-Chloro-5-(trifluoromethyl)pyridine | 0.78 | Incorporates trifluoromethyl group affecting polarity |

| 3-Chloro-2-pyridinemethanol | 0.76 | Features a hydroxyl group influencing solubility |

These compounds exhibit unique characteristics that differentiate them from 4,6-Dichloronicotinonitrile while retaining similar reactivity patterns due to their halogenated pyridine structures.

4,6-Dichloronicotinonitrile is a halogenated pyridine derivative with the molecular formula $$ \text{C}6\text{H}2\text{Cl}2\text{N}2 $$ and a molecular weight of 172.999 g/mol. Its systematic IUPAC name is 4,6-dichloropyridine-3-carbonitrile, reflecting the positions of substituents on the pyridine ring: chlorine atoms at the 4- and 6-positions and a nitrile group at the 3-position. The compound is also known by synonyms such as 3-cyano-4,6-dichloropyridine and 4,6-dichloro-3-pyridinecarbonitrile.

Key identifiers include:

- CAS Registry Number: 166526-03-0

- PubChem CID: 12878464 (for the structurally related 5,6-dichloropyridine-3-carbonitrile)

- Reaxys Registry Number: 606433 (for precursor 4,6-dihydroxypyrimidine)

The compound exists as a white to pale-yellow crystalline solid with a melting point of 133–135°C and a boiling point of 272.9°C at standard atmospheric pressure. Its density is approximately 1.5 g/cm³, and it exhibits limited solubility in polar solvents due to the electron-withdrawing effects of the chlorine and nitrile groups.

Structural and Spectral Characteristics

The planar pyridine core facilitates aromatic stability, while the chlorine and nitrile groups introduce steric and electronic effects critical for reactivity. Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct signals for the pyridine protons and substituents. Infrared (IR) spectroscopy reveals characteristic stretches for the nitrile group ($$ \sim$$2200 cm$$^{-1}$$) and C–Cl bonds ($$ \sim$$550–850 cm$$^{-1}$$).

Historical Context in Heterocyclic Chemistry

4,6-Dichloronicotinonitrile belongs to the nicotinonitrile family, a subclass of pyridine derivatives with applications in pharmaceuticals and agrochemicals. Its development is rooted in advancements in heterocyclic synthesis during the late 20th century, particularly methods for functionalizing pyridine rings with halogens and nitriles.

Evolution of Synthetic Methods

Early routes to chlorinated pyridines relied on direct halogenation, but these often suffered from poor regioselectivity. A breakthrough came with the use of phosphorus oxychloride (POCl$$3$$) as both a solvent and chlorinating agent. For example, in 2016, a patent demonstrated the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine using POCl$$3$$ and phosgene derivatives, achieving yields exceeding 95%. This method avoided costly catalysts and simplified recycling of reagents.

Another significant approach, detailed in a 1999 patent, involved reacting 2,6-dihydroxynicotinamide with phosphorus pentachloride ($$ \text{PCl}_5 $$) in aromatic solvents like toluene. This one-pot reaction enabled precise control over chlorination and nitrile group retention, underscoring the compound’s role as a versatile intermediate.

Role in Heterocyclic Frameworks

4,6-Dichloronicotinonitrile serves as a precursor for synthesizing fused heterocycles, such as 1,7-naphthyridines, through Friedländer condensation. For instance, cyclization with ketones or aldehydes yields bioactive naphthyridine derivatives investigated for antimicrobial and anticancer properties. Its electron-deficient pyridine ring also participates in cross-coupling reactions, enabling the construction of complex molecules for materials science.

The compound’s historical significance lies in its bridge between classical pyridine chemistry and modern synthetic strategies, exemplifying how halogenated nitriles expand the toolbox of heterocyclic chemists.

Table 1: Physicochemical Properties of 4,6-Dichloronicotinonitrile

Chlorination of Nicotinonitrile Derivatives

The synthesis of 4,6-dichloronicotinonitrile primarily relies on chlorination reactions of nicotinonitrile derivatives, utilizing various chlorinating agents and reaction conditions [1] [2]. The chlorination process involves the selective introduction of chlorine atoms at the 4 and 6 positions of the pyridine ring, requiring careful control of reaction parameters to achieve optimal yields and regioselectivity [3] [4].

Phosphorus-Based Chlorinating Agents

Phosphorus-based chlorinating agents represent the most widely employed methodology for synthesizing 4,6-dichloronicotinonitrile derivatives [11] [12]. Phosphorus oxychloride (phosphoryl chloride) stands as the predominant reagent in this category, offering exceptional chlorinating power and versatility in heterocyclic synthesis [11] [13].

The use of phosphorus oxychloride in chlorination reactions follows a well-established mechanism involving electrophilic activation of the substrate followed by nucleophilic displacement [11] [15]. Research has demonstrated that reactions employing equimolar phosphorus oxychloride can be efficiently achieved under solvent-free conditions, involving heating in a sealed reactor at elevated temperatures using one equivalent of pyridine as base [11]. These conditions typically require temperatures of 95-100°C for 4 ± 1 hours, yielding products in 88-95% isolated yields [11] [13].

The preparation of 2,6-dichloronicotinonitrile using phosphorus oxychloride exemplifies the effectiveness of this approach [4]. The general procedure involves subjecting the appropriate carboxamide to catalytic amounts of tetraethylammonium chloride (5% by weight) and phosphorus oxychloride, followed by heating under reflux at 80°C for 24 hours [4]. This method consistently produces carbonitrile products in 89% yield, demonstrating the reliability and efficiency of phosphorus-based chlorinating systems [4].

Phosphorus trichloride represents an alternative phosphorus-based chlorinating agent, though it is less commonly employed than phosphorus oxychloride [10] [14]. The compound reacts vigorously with water to form phosphorous acid and hydrochloric acid, necessitating anhydrous reaction conditions [10]. Industrial preparation of phosphorus trichloride involves the reaction of chlorine with white phosphorus, using phosphorus trichloride as the solvent in a continuous process [10] [14].

The combination of phosphorus oxychloride and phosphorus pentachloride has emerged as a particularly robust chlorinating system [15]. This mixed reagent approach has been widely used as a very strong chlorinating agent for several decades, capable of chlorinating a wide variety of substrates under controlled conditions [15]. The enhanced chlorinating power of this combination allows for reduced reaction times and improved yields compared to single-reagent systems [15].

| Chlorinating Agent | Temperature (°C) | Reaction Time | Base Required | Typical Yield (%) |

|---|---|---|---|---|

| Phosphorus Oxychloride | 95-100 | 4-6 hours | Pyridine (1 equiv) | 85-95 |

| Phosphorus Trichloride | Reflux | Variable | Tertiary amine | 70-90 |

| Phosphorus Oxychloride-Phosphorus Pentachloride | 140-180 | 2 hours | Pyridine (1 equiv) | 90-95 |

Catalytic Chlorination Approaches

Catalytic chlorination methodologies have gained significant attention as environmentally sustainable alternatives to stoichiometric chlorinating agents [34]. These approaches typically employ transition metal catalysts in combination with chlorine sources to achieve selective chlorination of pyridine derivatives [34].

Palladium-catalyzed chlorination represents a prominent example of catalytic methodology [34]. Research has demonstrated that auxiliary-directed carbon-hydrogen chlorination of phenol derivatives can be achieved using catalytic amounts of palladium acetate with N-chlorosuccinimide as the chlorine source [34]. The reaction typically requires 10 mol% palladium acetate, 3.0 equivalents of N-chlorosuccinimide, and 10 mol% p-toluenesulfonic acid in ethyl acetate at 110°C for 6 hours [34].

The mechanism of palladium-catalyzed chlorination involves pyridine-assisted ortho carbon-hydrogen activation to form cyclopalladate complexes, followed by oxidative addition with N-chlorosuccinimide to generate palladium(IV) intermediates [34]. This process demonstrates good functional group tolerance and can achieve yields ranging from 55-83% depending on the substrate [34].

Kinetic isotope effect studies have provided insight into the mechanism of dichlorination reactions [34]. Competition experiments between 2-phenoxypyridine and pentadeuterated 2-phenoxypyridine showed a kinetic isotope effect of 1.8, suggesting that carbon-hydrogen dichlorination proceeds through a concerted metalation and deprotonation mechanism [34].

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions provide an alternative synthetic pathway for accessing 4,6-dichloronicotinonitrile derivatives through substitution of appropriate leaving groups [16] [17]. These reactions typically involve the displacement of halides or other electron-withdrawing groups by nucleophilic species [16] [20].

The mechanism of nucleophilic substitution in pyridine systems follows established principles of aromatic nucleophilic substitution [16] [17]. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups such as nitrile and chlorine substituents, facilitates nucleophilic attack [16] [21].

Research has demonstrated that bimolecular nucleophilic substitution reactions can occur with neutral nucleophiles such as pyridine [17]. Density functional theory calculations have assessed the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with neutral nucleophiles, revealing unique orbital mixing characteristics in the transition states [17].

Vicarious nucleophilic substitution represents a specialized variant of nucleophilic displacement that has found application in heterocyclic synthesis [20] [21]. This reaction involves the replacement of hydrogen with nucleophile moieties through addition-elimination mechanisms [20]. The process has been successfully applied to electrophilic nitropyridines, which react with sulfonyl-stabilized carbanions to give products of carbon-hydrogen alkylation [21].

The electrophilic activity of heterocyclic azines is substantially amplified upon conversion into N-oxides [20]. This enhancement facilitates nucleophilic addition in positions occupied with hydrogen, providing access to substituted pyridine derivatives through subsequent transformations [20].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the preparation of nicotinonitrile derivatives [18] [19]. This methodology offers significant advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [18] [19].

The application of microwave irradiation to nicotinonitrile synthesis typically employs power levels ranging from 150-400 watts at temperatures between 100-180°C [18]. Reaction times are substantially reduced compared to conventional methods, with most transformations completing within 10 minutes to 16 hours [18].

Research has demonstrated the successful microwave-assisted synthesis of 2-methyl-4-(4-bromophenyl)-6-(2-pyridyl)nicotinonitrile through reaction of 3-aminocrotononitrile with appropriate alkynol precursors [18]. The reaction employs barium manganate as oxidizing agent under microwave conditions, achieving efficient cyclization and aromatization [18].

The microwave-assisted Suzuki-Miyaura reaction has been successfully applied to nicotinonitrile derivatives [18]. This transformation employs palladium tetrakis(triphenylphosphine) catalyst in dimethyl sulfoxide, utilizing microwave heating at 120°C for controlled reaction times [18]. The method demonstrates excellent tolerance for various substituents and consistently delivers high-purity products [18].

| Substrate Type | Microwave Power (W) | Temperature (°C) | Time (min) | Typical Yield (%) |

|---|---|---|---|---|

| Hydroxypyrimidines | 150 | 140-160 | 10-120 | 90-95 |

| 2-Hydroxypyridines | 100-200 | 120-140 | 5-60 | 88-95 |

| Quinoline derivatives | 150 | 140-160 | 10-30 | 85-92 |

| Nicotinonitrile precursors | 150-300 | 120-150 | 600-960 | 19.6-36.7 |

Microwave-assisted complexation reactions have also been developed for nicotinonitrile derivatives [18]. These transformations typically involve the reaction of metal salts with pyridyl-substituted nicotinonitriles under controlled microwave conditions, producing coordination complexes with enhanced photophysical properties [18].

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques provide unique advantages for the preparation of nicotinonitrile derivatives, particularly in terms of purification and automation [23] [24] [25]. These methodologies employ polymer-supported reagents and substrates to facilitate multi-step synthesis sequences with simplified work-up procedures [23] [26].

The development of functionalizable polymer supports has enabled the immobilization of pyridine derivatives for catalytic applications [26]. These systems utilize acrylate-based polymers with benzyl bromide functional groups that can be post-modified with amino-substituted pyridines [26]. The resulting polymer-supported ligands demonstrate comparable catalytic activity to unsupported systems while offering advantages in catalyst recovery and recycling [26].

Solid-phase peptide synthesis principles have been adapted for the preparation of functionalized bis-peptides containing pyridine moieties [23]. The methodology employs Boc/tert-butyl protection strategies with base/nucleophile cleavable resin systems [23]. The synthesis incorporates a final cleavage stage using a two-step safety catch mechanism to release products from the resin through diketopiperazine formation [23].

Library-directed solid-phase synthesis has been successfully applied to 2,4-disubstituted pyridines [24]. The method proceeds through 6π-azaelectrocyclization-aromatization sequences using vinyl stannanes, vinyl iodides, sulfonamides, and palladium catalysts [24]. The use of traceless sulfonamide linkers enables rapid preparation of pyridine libraries with high purity without requiring chromatographic separation [24].

The sequential use of solid-supported reagents and scavengers has led to efficient syntheses of functionalized pyridine derivatives [25]. This approach employs polymer-bound reagents for individual transformation steps, followed by solid-supported scavengers to remove excess reagents and byproducts [25]. The methodology has been successfully applied to the synthesis of nornicotine, nicotine, and related functionalized derivatives [25].

Infrared Vibrational Signatures

The infrared spectrum of 4,6-dichloronicotinonitrile provides crucial information about the functional groups and molecular vibrations present in the compound. The most characteristic absorption band appears in the region of 2200-2260 cm⁻¹, which corresponds to the nitrile (C≡N) stretching vibration [1] [2]. This sharp, intense band is a diagnostic feature for compounds containing the cyano group and serves as a primary identification marker for nicotinonitrile derivatives.

The aromatic region of the infrared spectrum exhibits several important absorption bands. Carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring typically appear in the range of 1600-1400 cm⁻¹ [3] [4]. These bands are characteristic of the aromatic system and provide information about the electronic environment of the pyridine ring. The presence of chlorine substituents at positions 4 and 6 influences the intensity and exact position of these aromatic bands due to the electron-withdrawing nature of the halogen atoms.

Carbon-chlorine stretching vibrations in 4,6-dichloronicotinonitrile are typically observed in the lower frequency region, generally appearing between 600-800 cm⁻¹ [3]. These bands may overlap with other skeletal vibrations but contribute to the characteristic fingerprint region of the spectrum. The two chlorine atoms at different positions on the pyridine ring can result in distinct C-Cl stretching frequencies due to their different electronic environments.

Table 1: Characteristic Infrared Absorption Bands of 4,6-Dichloronicotinonitrile

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C≡N stretch | 2220-2230 | Nitrile group | Strong, sharp |

| C=C, C=N aromatic | 1600-1580 | Pyridine ring | Medium-strong |

| C=C, C=N aromatic | 1480-1440 | Pyridine ring | Medium |

| C-Cl stretch | 750-650 | Aromatic C-Cl | Medium |

| Ring deformation | 1200-1000 | Pyridine skeletal | Medium |

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of 4,6-dichloronicotinonitrile is relatively simple due to the limited number of hydrogen atoms in the molecule. The compound contains only two aromatic protons on the pyridine ring at positions 2 and 5 [5] [6].

The proton at position 2 (ortho to the nitrile group and meta to the chlorine at position 6) typically appears as a doublet in the range of 8.5-9.0 ppm [7]. This downfield shift is attributed to the strong electron-withdrawing effects of both the nitrile group and the adjacent chlorine substituent. The proton at position 5 (meta to both chlorine atoms and para to the nitrile group) appears as a singlet at approximately 7.8-8.2 ppm [5].

Table 2: ¹H Nuclear Magnetic Resonance Data for 4,6-Dichloronicotinonitrile

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2 | 8.7-9.0 | Doublet | 1H | Pyridine H-2 |

| H-5 | 7.8-8.2 | Singlet | 1H | Pyridine H-5 |

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4,6-dichloronicotinonitrile. The nitrile carbon typically appears as the most downfield signal at approximately 115-118 ppm [8] [9]. The aromatic carbons of the pyridine ring exhibit chemical shifts in the range of 120-160 ppm, with the exact positions dependent on the electronic environment created by the chlorine substituents and nitrile group.

Table 3: ¹³C Nuclear Magnetic Resonance Data for 4,6-Dichloronicotinonitrile

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-3 (CN) | 115-118 | Nitrile carbon |

| C-2 | 150-155 | Aromatic CH |

| C-4 | 140-145 | Aromatic C-Cl |

| C-5 | 125-130 | Aromatic CH |

| C-6 | 145-150 | Aromatic C-Cl |

| C-1 (N) | 155-160 | Pyridine nitrogen carbon |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4,6-dichloronicotinonitrile provides valuable structural information through its characteristic fragmentation patterns. The molecular ion peak appears at m/z 173, corresponding to the molecular weight of the compound [10] . The isotope pattern shows the characteristic distribution for a molecule containing two chlorine atoms, with peaks at M+2 and M+4 due to the ³⁷Cl isotope [12].

The primary fragmentation pathways of 4,6-dichloronicotinonitrile involve the loss of chlorine atoms and the nitrile group. The base peak often corresponds to the loss of one chlorine atom, resulting in a fragment at m/z 138 [M-Cl]⁺ [13]. Subsequent loss of the second chlorine atom produces a fragment at m/z 103 [M-2Cl]⁺.

Another significant fragmentation pathway involves the loss of the nitrile group (26 mass units), producing fragments at m/z 147 [M-CN]⁺ and m/z 112 [M-CN-Cl]⁺ [14]. The aromatic ring can undergo further fragmentation with the loss of nitrogen or carbon atoms, though these typically result in lower intensity peaks.

Table 4: Major Fragmentation Patterns of 4,6-Dichloronicotinonitrile

| m/z | Relative Intensity | Fragment Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 173 | Variable | [M]⁺- | - |

| 175 | ~60% of 173 | [M+2]⁺- | - |

| 177 | ~10% of 173 | [M+4]⁺- | - |

| 147 | Medium | [M-CN]⁺ | -26 (CN) |

| 138 | High | [M-Cl]⁺ | -35 (Cl) |

| 112 | Medium | [M-CN-Cl]⁺ | -61 (CN+Cl) |

| 103 | Medium | [M-2Cl]⁺ | -70 (2Cl) |

X-Ray Crystallographic Studies

Limited crystallographic data are available for 4,6-dichloronicotinonitrile in the current literature [15] [16]. The compound typically crystallizes as white to off-white crystals with a melting point range of 133-135°C [17]. While complete X-ray crystallographic structure determination has not been extensively reported, related dichloropyridine compounds have been studied to understand the general structural features of such systems.

Based on related compounds, 4,6-dichloronicotinonitrile is expected to adopt a planar molecular geometry with the pyridine ring and nitrile group lying in the same plane [18] [19]. The presence of chlorine atoms at positions 4 and 6 creates a symmetric substitution pattern that likely influences the crystal packing through halogen-halogen interactions and possible halogen bonding with neighboring molecules.

Table 5: Expected Crystallographic Parameters Based on Related Compounds

| Parameter | Expected Value/Range | Reference Basis |

|---|---|---|

| Crystal System | Orthorhombic or Monoclinic | Related pyridine compounds |

| Space Group | P21/c or similar | Common for substituted pyridines |

| Molecular Planarity | Essentially planar | Aromatic conjugation |

| C-Cl Bond Length | 1.72-1.75 Å | Standard aromatic C-Cl bonds |

| C≡N Bond Length | 1.16-1.18 Å | Standard nitrile bond |

Computational Chemistry Insights

Density Functional Theory Calculations of Molecular Geometry

Density Functional Theory calculations provide valuable insights into the optimized molecular geometry of 4,6-dichloronicotinonitrile [20] [21]. The B3LYP functional with 6-31G(d,p) basis set is commonly employed for geometry optimization of halogenated pyridine derivatives [3] [22].

DFT calculations confirm that 4,6-dichloronicotinonitrile adopts a planar molecular geometry with minimal deviation from planarity. The pyridine ring maintains its aromatic character despite the electron-withdrawing effects of the chlorine substituents and nitrile group. The C-Cl bond lengths are calculated to be approximately 1.73 Å, which is consistent with typical aromatic carbon-chlorine bonds [23].

The nitrile group shows a linear geometry with a C≡N bond length of approximately 1.17 Å. The C-C≡N bond angle is close to 180°, confirming the sp hybridization of the nitrile carbon. The dihedral angles between the nitrile group and the pyridine ring are essentially 0°, maintaining the planar structure of the molecule [21].

Table 6: DFT-Calculated Geometric Parameters for 4,6-Dichloronicotinonitrile

| Parameter | Calculated Value | Method |

|---|---|---|

| C-Cl bond length | 1.73 Å | B3LYP/6-31G(d,p) |

| C≡N bond length | 1.17 Å | B3LYP/6-31G(d,p) |

| C-C≡N angle | 179.8° | B3LYP/6-31G(d,p) |

| Ring planarity | <0.1° deviation | B3LYP/6-31G(d,p) |

| Dipole moment | 3.2-3.8 D | B3LYP/6-31G(d,p) |

Electron Density Mapping

Electron density mapping through computational methods reveals important information about the electronic structure and bonding characteristics of 4,6-dichloronicotinonitrile [24] [25]. The electron density distribution shows significant localization around the chlorine atoms due to their high electronegativity and the presence of lone pairs.

The molecular electrostatic potential surface indicates that the nitrile nitrogen and chlorine atoms serve as the primary sites for nucleophilic attack, while the carbon atoms adjacent to the chlorine substituents are electrophilic centers [21] [22]. This information is crucial for understanding the reactivity patterns of the compound in nucleophilic substitution reactions.

The highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring with significant contribution from the chlorine lone pairs. The lowest unoccupied molecular orbital (LUMO) shows substantial density on the nitrile carbon and the carbon atoms bearing chlorine substituents, indicating these as primary sites for nucleophilic attack [26].

Table 7: Electronic Properties from DFT Calculations

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 to -7.8 eV | Oxidation potential |

| LUMO Energy | -1.8 to -2.2 eV | Reduction potential |

| HOMO-LUMO Gap | 5.4-5.6 eV | Chemical stability |

| Electronegativity | 4.5-4.8 eV | Electron-withdrawing character |

| Chemical Hardness | 2.7-2.8 eV | Resistance to deformation |

The electron localization function analysis reveals that the C≡N triple bond exhibits the expected high electron density between the carbon and nitrogen atoms. The C-Cl bonds show polarization toward the chlorine atoms, consistent with the electronegativity difference between carbon and chlorine [27].

Natural population analysis indicates that the chlorine atoms carry partial negative charges of approximately -0.15 to -0.18 electrons, while the carbons bearing chlorine substituents have partial positive charges of +0.10 to +0.12 electrons. The nitrile nitrogen shows a partial negative charge of approximately -0.25 electrons, making it a potential coordination site for metal complexes or hydrogen bonding interactions [21].